Methyl 2-(2,6-dichloropyridin-4-yl)acetate
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Overview
Description
Methyl 2-(2,6-dichloropyridin-4-yl)acetate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ester group at position 4. This compound is used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloropyridin-4-yl)acetate typically involves the esterification of 2-(2,6-dichloropyridin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,6-dichloropyridin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Strong acids like sulfuric acid for esterification and hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Hydrolysis Product: 2-(2,6-dichloropyridin-4-yl)acetic acid.
Scientific Research Applications
Methyl 2-(2,6-dichloropyridin-4-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2,6-dichloropyridin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific derivative or application being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichloropyridine-4-carboxylate: Similar structure but with a carboxylate group instead of an acetate group.
2,6-Dichloropyridin-4-ylamine: Contains an amine group instead of an ester group.
Uniqueness
Methyl 2-(2,6-dichloropyridin-4-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 2-(2,6-dichloropyridin-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVMHMJZLTJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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